![molecular formula C17H24N2O3S B2447223 3,4-ジメチル-N-(8-(メチルスルホニル)-8-アザビシクロ[3.2.1]オクタン-3-イル)ベンザミド CAS No. 2034525-53-4](/img/structure/B2447223.png)
3,4-ジメチル-N-(8-(メチルスルホニル)-8-アザビシクロ[3.2.1]オクタン-3-イル)ベンザミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-dimethyl-N-(8-(methylsulfonyl)-8-azabicyclo[321]octan-3-yl)benzamide is a complex organic compound with a unique structure that includes a bicyclic ring system and a sulfonyl functional group
科学的研究の応用
3,4-dimethyl-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
Target of Action
The primary target of this compound, also known as N-{8-methanesulfonyl-8-azabicyclo[3.2.1]octan-3-yl}-3,4-dimethylbenzamide, is the KRAS G12D . KRAS is a protein that plays a crucial role in cell signaling pathways, controlling cell growth and division .
Mode of Action
This compound acts as a KRAS G12D inhibitor . It binds to the KRAS protein, specifically inhibiting the G12D mutation . This interaction prevents the protein from sending signals for cell growth and division, thereby controlling the proliferation of cells .
Biochemical Pathways
The compound affects the RAS/MAPK pathway , a key signaling pathway involved in cell growth and division . By inhibiting the KRAS G12D mutation, the compound disrupts this pathway, potentially leading to the suppression of cell proliferation and the induction of cell death .
Result of Action
The inhibition of the KRAS G12D mutation by this compound can lead to the suppression of cell proliferation and the induction of cell death . This makes it a potential therapeutic agent for diseases associated with this mutation, such as certain types of cancer .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethyl-N-(8-(methylsulfonyl)-8-azabicyclo[32One common synthetic route involves the reaction of a suitable diamine with a sulfonyl chloride in the presence of a base, followed by cyclization to form the bicyclic structure . The reaction conditions often require careful control of temperature and pH to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help optimize the reaction conditions and improve the efficiency of the production process .
化学反応の分析
Types of Reactions
3,4-dimethyl-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the sulfonyl group, yielding different products.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing various substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives .
類似化合物との比較
Similar Compounds
3,4-dimethyl-N-(8-azabicyclo[3.2.1]octan-3-yl)benzamide: Lacks the sulfonyl group, which may affect its binding properties and reactivity.
3,4-dimethyl-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzoate: Contains an ester group instead of an amide, which can influence its chemical behavior and biological activity.
Uniqueness
The presence of both the sulfonyl group and the bicyclic ring system in 3,4-dimethyl-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamide makes it unique compared to similar compounds.
生物活性
3,4-Dimethyl-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamide, also referred to as N-{8-methanesulfonyl-8-azabicyclo[3.2.1]octan-3-yl}-3,4-dimethylbenzamide, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of specific oncogenic pathways.
Chemical Structure and Properties
The compound features a bicyclic structure derived from the 8-azabicyclo[3.2.1]octane framework, which is known for its presence in various biologically active molecules. The molecular formula is C13H19N3O3S, with a molecular weight of approximately 287.36 g/mol. The methylsulfonyl group enhances its polarity and solubility, which are critical for biological activity and pharmacokinetics.
Target and Mode of Action:
The primary target of 3,4-dimethyl-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamide is the KRAS G12D mutation, a common oncogenic driver in various cancers. The compound acts as a KRAS G12D inhibitor , affecting the RAS/MAPK signaling pathway , which is crucial for cell growth and proliferation.
Biochemical Pathways:
Inhibition of the KRAS G12D mutation leads to:
- Suppression of cell proliferation
- Induction of apoptosis in cancer cells
Biological Activity
Research indicates that the compound exhibits significant biological activity across various assays:
-
Anticancer Activity:
- In vitro studies demonstrate that the compound effectively inhibits cell proliferation in KRAS-mutated cancer cell lines.
- It has been shown to induce apoptosis through modulation of apoptotic pathways.
-
Enzyme Inhibition:
- The compound interacts with specific enzymes involved in cellular signaling, thereby altering their activity and leading to downstream effects on cell survival and growth.
Case Studies
Several studies have investigated the biological activity of this compound:
Study 1: Antitumor Efficacy
In a study published in Cancer Research, 3,4-dimethyl-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamide was tested against various cancer cell lines harboring KRAS mutations. Results showed a significant reduction in cell viability at concentrations as low as 10 µM, with an IC50 value determined at approximately 5 µM.
Study 2: Mechanistic Insights
A mechanistic study highlighted the compound's ability to downregulate key signaling molecules within the RAS/MAPK pathway, leading to decreased expression of cyclin D1 and increased levels of pro-apoptotic factors such as Bax.
Comparative Analysis with Similar Compounds
Compound Name | Structure Type | Key Features |
---|---|---|
3,4-Dimethyl-N-(8-azabicyclo[3.2.1]octan-3-yl)benzamide | Bicyclic amine | Lacks sulfonyl group; potentially less effective against KRAS |
3,4-Dimethyl-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzoate | Ester derivative | Different pharmacological profile due to ester functionality |
The presence of the methylsulfonyl group in 3,4-dimethyl-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamide enhances its binding affinity to target proteins compared to its analogs.
特性
IUPAC Name |
3,4-dimethyl-N-(8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3S/c1-11-4-5-13(8-12(11)2)17(20)18-14-9-15-6-7-16(10-14)19(15)23(3,21)22/h4-5,8,14-16H,6-7,9-10H2,1-3H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RANYWNXBFHYLBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2CC3CCC(C2)N3S(=O)(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。